molecular formula C22H30N4O3S B2417188 N-(2-吗啉乙基)-4-((4-氧代-2-硫代-1,2-二氢喹唑啉-3(4H)-基)甲基)环己烷甲酰胺 CAS No. 689766-12-9

N-(2-吗啉乙基)-4-((4-氧代-2-硫代-1,2-二氢喹唑啉-3(4H)-基)甲基)环己烷甲酰胺

货号 B2417188
CAS 编号: 689766-12-9
分子量: 430.57
InChI 键: ISTMEPZKIWNYEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized from a 6,7-difluoro-1-ethyl-2-(thioxo or oxo) quinazolin-4-one parent by esterification or amidification of the 3-NH followed by nucleophilic aromatic substitution of the 7-fluoro atom with cyclic secondary amines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a morpholinoethyl group, and a cyclohexanecarboxamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification or amidification of the 3-NH followed by nucleophilic aromatic substitution of the 7-fluoro atom with cyclic secondary amines .

科学研究应用

抗惊厥和抗菌活性

  • 2-硫代喹唑啉-4(3H)-酮的衍生物,包括 N-(2-吗啉乙基)-4-((4-氧代-2-硫代-1,2-二氢喹唑啉-3(4H)-基)甲基)环己烷甲酰胺,已经对其抗惊厥和抗菌活性进行了研究。一项研究发现,此类别中的某些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的活性,并具有很强的抗惊厥特性 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)

合成和转化研究

  • 已经对与该化合物相关的新的衍生物的合成和转化进行了研究。例如,据报道合成了 3-氧代(硫代)-1-苯基-2,3,5,6,7,8-六氢异喹啉-4-腈,表明了这些化合物在各种化学转化中的多功能性和潜在应用 (Dyachenko & Vovk, 2012)

抗利什曼病活性

  • 与本化合物相似的含吗啉的衍生物已经过结构优化,并评估了其体外抗利什曼病活性。这表明在针对寄生虫病的治疗开发中具有潜在应用 (Süleymanoğlu 等,2018)

抗炎和镇痛评估

  • 研究还集中在评估硫代喹唑啉酮衍生物的抗炎和镇痛活性。一些化合物在这些领域表现出显着的活性,表明在治疗炎症和疼痛方面具有潜在的治疗应用 (Rajasekaran, Rajamanickam, & Darlinquine, 2011)

属性

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c27-20(23-9-10-25-11-13-29-14-12-25)17-7-5-16(6-8-17)15-26-21(28)18-3-1-2-4-19(18)24-22(26)30/h1-4,16-17H,5-15H2,(H,23,27)(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMEPZKIWNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。